1H-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl)-5-phenyl-

Catalog No.
S13383655
CAS No.
62160-82-1
M.F
C17H14N2O3
M. Wt
294.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl)...

CAS Number

62160-82-1

Product Name

1H-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl)-5-phenyl-

IUPAC Name

1-(2-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C17H14N2O3/c1-22-16-10-6-5-9-14(16)19-15(11-13(18-19)17(20)21)12-7-3-2-4-8-12/h2-11H,1H3,(H,20,21)

InChI Key

JOXVQNHRNQVNCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3

1H-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl)-5-phenyl- is a heterocyclic organic compound characterized by its pyrazole ring structure, which is a five-membered ring containing two nitrogen atoms. Its molecular formula is C12H12N2O3C_{12}H_{12}N_2O_3, and it has a molecular weight of approximately 232.24 g/mol. This compound features a carboxylic acid group at the 3-position and substituents at the 1 and 5 positions, specifically a 2-methoxyphenyl group and a phenyl group, respectively. The presence of these substituents contributes to its chemical properties and potential biological activities.

Typical of carboxylic acids and pyrazoles, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of pyrazole derivatives.
  • Nucleophilic substitutions: The nitrogen atoms in the pyrazole ring can participate in nucleophilic reactions, allowing for further functionalization.

These reactions are essential for synthesizing various derivatives that may exhibit distinct properties or biological activities.

The biological activity of 1H-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl)-5-phenyl- has been explored in several studies. Compounds with similar structures often exhibit:

  • Antimicrobial properties: Some pyrazole derivatives have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory effects: Pyrazoles are known to inhibit cyclooxygenase enzymes, potentially reducing inflammation.
  • Anticancer activity: Certain derivatives have demonstrated cytotoxic effects on cancer cell lines.

Research into this specific compound's biological activity is limited but suggests potential therapeutic applications.

The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl)-5-phenyl- can be achieved through several methods:

  • Condensation Reactions: Combining appropriate aldehydes with hydrazines can yield pyrazole derivatives.
  • Carboxylation: Utilizing carbon dioxide in the presence of a base can introduce a carboxylic acid group into the pyrazole structure.
  • Functional Group Transformations: Existing functional groups on precursor compounds can be modified to yield the target compound.

These methods allow for the efficient production of the compound while providing avenues for further modifications.

1H-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl)-5-phenyl- has potential applications in various fields:

  • Pharmaceuticals: As a lead compound in drug discovery, particularly in developing anti-inflammatory or antimicrobial agents.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: Incorporation into polymers or as a ligand in coordination chemistry.

The versatility of this compound makes it an interesting candidate for further research and development.

Interaction studies involving 1H-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl)-5-phenyl- typically focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that:

  • It may interact with cyclooxygenase enzymes, influencing inflammatory pathways.
  • The phenyl and methoxy groups could enhance lipophilicity, affecting absorption and distribution within biological systems.

Further research is needed to elucidate these interactions fully and their implications for therapeutic efficacy.

Several compounds share structural similarities with 1H-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl)-5-phenyl-. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-Pyrazole-4-carboxylic acidCarboxylic acid at position 4Different position of carboxylic group
5-Methyl-1H-pyrazole-3-carboxylic acidMethyl group at position 5Variation in substituent affecting reactivity
1-(4-Methoxyphenyl)-5-methylpyrazole-3-carboxylic acidMethyl substitution at position 5Potentially enhanced biological activity
3-(4-Fluorophenyl)-1H-pyrazoleFluorine substituent enhancing electron-withdrawing propertiesIncreased potency in certain biological assays

These compounds highlight the diversity within the pyrazole family and underscore the unique characteristics of 1H-Pyrazole-3-carboxylic acid, 1-(2-methoxyphenyl)-5-phenyl-, particularly its substituents that may influence its chemical behavior and biological activity.

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

294.10044231 g/mol

Monoisotopic Mass

294.10044231 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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